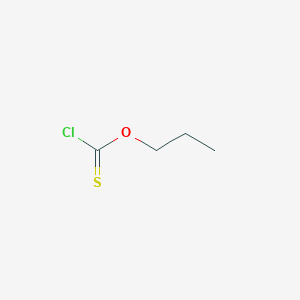
n-Propylchlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propylchlorothioformate: is an organic compound with the molecular formula C4H7ClOS. It is a member of the chlorothioformate family, characterized by the presence of a chloroformate group attached to a propyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propylchlorothioformate can be synthesized through the reaction of n-propyl alcohol with phosgene in the presence of a base. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
C3H7OH+COCl2→C4H7ClOS+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where n-propyl alcohol and phosgene are reacted under controlled temperatures and pressures. The process is designed to maximize yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: n-Propylchlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to produce n-propyl alcohol and hydrogen chloride.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Can catalyze hydrolysis and other reactions.
Solvents: Organic solvents like dichloromethane are often used to dissolve the compound and facilitate reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can produce a thiocarbamate derivative.
Scientific Research Applications
Chemistry: n-Propylchlorothioformate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of thiocarbamates and other sulfur-containing compounds.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups to form stable derivatives, which are useful in studying protein structure and function.
Industry: In industrial applications, this compound is used in the production of pesticides, pharmaceuticals, and other chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which n-Propylchlorothioformate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, peptides, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
n-Propyl chloroformate: Similar in structure but lacks the sulfur atom.
Ethyl chlorothioformate: Similar but with an ethyl group instead of a propyl group.
Methyl chlorothioformate: Similar but with a methyl group instead of a propyl group.
Uniqueness: n-Propylchlorothioformate is unique due to its specific reactivity and the presence of both chlorine and sulfur atoms. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C4H7ClOS |
|---|---|
Molecular Weight |
138.62 g/mol |
IUPAC Name |
O-propyl chloromethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-2-3-6-4(5)7/h2-3H2,1H3 |
InChI Key |
KIZSKBJFSGBVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















